molecular formula C15H18N4O3 B7035191 N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide

N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No.: B7035191
M. Wt: 302.33 g/mol
InChI Key: WFIHNGFAJWEKIP-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide is a synthetic organic compound characterized by its unique diazinane ring and benzamide structure

Properties

IUPAC Name

N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-13(20)17-10-11-4-6-12(7-5-11)14(21)18-19-9-3-8-16-15(19)22/h2,4-7H,1,3,8-10H2,(H,16,22)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIHNGFAJWEKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NN2CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide typically involves multiple steps:

    Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3-diazinane ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.

    Benzamide Formation: The benzamide moiety is introduced by reacting the diazinane intermediate with 4-aminomethylbenzoic acid or its derivatives.

    Prop-2-enoylamino Group Addition: The final step involves the acylation of the benzamide intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enoylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

Medically, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The diazinane ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The prop-2-enoylamino group may also participate in covalent bonding with active site residues, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1,3-diazinan-1-yl)-4-[(prop-2-enoylamino)methyl]benzamide: shares similarities with other diazinane and benzamide derivatives, such as:

Uniqueness

What sets this compound apart is its combined structural features, which confer unique reactivity and biological activity. The presence of both the diazinane ring and the prop-2-enoylamino group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

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